molecular formula C9H8BrNO B1489526 6-Bromo-1-methylindolin-2-one CAS No. 897957-06-1

6-Bromo-1-methylindolin-2-one

Cat. No. B1489526
CAS RN: 897957-06-1
M. Wt: 226.07 g/mol
InChI Key: UUQLZGHQLZAFHD-UHFFFAOYSA-N
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Description

6-Bromo-1-methylindolin-2-one is an organic compound with the CAS Number: 897957-06-1 . It has a molecular weight of 226.07 and its IUPAC name is 6-bromo-1-methyl-1H-indol-2-ol . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

6-Bromo-1-methylindolin-2-one is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere .

Scientific Research Applications

1. Chemistry of Indoleninones

6-Bromo-2-methylthioindoleninone, a derivative of 6-Bromo-1-methylindolin-2-one, was isolated from marine molluscs, indicating its natural occurrence and potential biological significance. This compound is derived from sodium tyrindoxyl sulphate and has been identified in various mollusc species, highlighting its ecological relevance and potential for natural product research (Baker & Duke, 1973).

2. Synthesis and Medicinal Chemistry

6-Bromo-1-methylindolin-2-one has been involved in synthetic processes, such as the Knorr Synthesis, for the creation of quinolin-2(1H)-one, a structure pertinent in medicinal chemistry research. This synthesis demonstrates its utility in forming complex organic compounds, which can have implications in drug discovery and development (Wlodarczyk et al., 2011).

3. Process Chemistry

In process chemistry, 6-Bromo-1-methylindolin-2-one has been used to improve synthesis routes for key intermediates in drug discovery. This application showcases its role in enhancing the efficiency and yield of pharmaceutical compounds, contributing to more effective and rapid drug development processes (Nishimura & Saitoh, 2016).

4. Catalysis and Organic Synthesis

The compound has been utilized in catalysis, specifically in the one-pot synthesis of quinazolinone derivatives under microwave irradiation. This illustrates its versatility in facilitating chemical reactions, making it valuable for various organic synthesis applications (Mohammadi & Hossini, 2011).

5. Polymer Chemistry

In polymer chemistry, derivatives of 6-Bromo-1-methylindolin-2-one have been used to modify polymers, demonstrating its utility in creating materials with specific properties. This application is significant for the development of new materials with tailored functionalities (Yuan et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

6-bromo-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLZGHQLZAFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263125
Record name 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methylindolin-2-one

CAS RN

897957-06-1
Record name 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897957-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromoisatin (CAS#6326-79-0, 4.52 g, 20.0 mmol) in acetonitrile (150 mL) was added potassium carbonate (11.1 g, 80 mmol) followed by iodomethane (2.75 mL, 44.0 mind). The reaction was then placed at 60° C. and stirred for 40 minutes. The reaction was then cooled to room temperature, filtered and concentrated to 10% of the original volume. The reaction was then diluted with dichloromethane, water, and brine. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic extracts were combined, dried over anhydrous sodium sulfate filtered and concentrated to provide 6-bromo-1-methyl-1H-indole-2,3-dione as an orange solid without the need for further purification. The 6-bromo-1-methyl-1H-indole-2,3-dione (1.0 g, 4.2 mmol) was then treated with hydrazine hydrate (7.0 mL, 225 mmol). The reaction was heated to 130° C. and stirred for 80 minutes, at which time the reaction was placed at room temperature and cooled by the addition of ice. Once the reaction was cooled to room temperature it was diluted with dichloromethane and water and the layers were separated. The aqueous layer was extracted an additional two times with dichloromethane, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 2%) to afford 6-bromo-1-methyl-1,3-dihydro-indol-2-one; MS: (ES+) m/z 225.9 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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